Ethyl2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate
Description
Ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate is a bicyclic organic compound featuring a 1,3-dioxaindane core (a fused benzene ring with two oxygen atoms at positions 1 and 3). Its structure includes an ethoxy group at position 2, a hydroxyl group at position 7, and an ethyl carboxylate moiety at position 4. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H14O6 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
ethyl 2-ethoxy-7-hydroxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C12H14O6/c1-3-15-11(14)7-5-8(13)10-9(6-7)17-12(18-10)16-4-2/h5-6,12-13H,3-4H2,1-2H3 |
InChI Key |
PNWDLLDLUVFQKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1OC2=CC(=CC(=C2O1)O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as ethoxy and hydroxy .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and product distribution .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or ethers .
Scientific Research Applications
Ethyl2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. In industry, it is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. These interactions can lead to various biological effects, such as inhibition of inflammation or protection against oxidative stress .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Implications
The target compound’s combination of ethoxy, hydroxy, and carboxylate groups positions it as a versatile scaffold for drug discovery. Its structural analogs highlight the importance of substituent positioning in modulating bioactivity and physicochemical properties. Further studies should explore its synthetic accessibility, stability, and direct biological profiling to validate theoretical predictions.
Biological Activity
Ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate is a synthetic compound that has garnered interest in various biological applications due to its unique structural features and potential therapeutic effects. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate is characterized by the following structural formula:
This compound contains a dioxane ring that contributes to its stability and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in its structure allows the compound to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory conditions.
- Antimicrobial Properties : Ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate has shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anti-inflammatory | Inhibits cytokine production | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Studies
- Antioxidant Efficacy : A study conducted by researchers explored the antioxidant properties of ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate in vitro. The results demonstrated a significant reduction in oxidative markers in treated cells compared to controls, highlighting its potential for use in oxidative stress-related diseases.
- Anti-inflammatory Potential : In a preclinical model of arthritis, administration of this compound resulted in decreased levels of inflammatory mediators such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic agent for managing chronic inflammatory conditions.
- Antimicrobial Activity : In a comparative study against common pathogens, ethyl 2-ethoxy-7-hydroxy-1,3-dioxaindane-5-carboxylate exhibited notable antibacterial activity, particularly against Staphylococcus aureus strains resistant to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
